molecular formula C8H18N2 B8587288 4-Ethylamino-3-methylpiperidine

4-Ethylamino-3-methylpiperidine

Cat. No. B8587288
M. Wt: 142.24 g/mol
InChI Key: AXIBJJFOGYUHHJ-UHFFFAOYSA-N
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Patent
US07393957B2

Procedure details

1-Carbethoxy-4-ethylamino-3-methylpiperidine (2.3 g, 10.74 mmol) was suspended in 5 M NaOH solution (15 ml), stirred at 110° C. for 120 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to dryness to afford 4-ethylamino-3-methylpiperidine. Yield 0.7 g (46%), C8H18N2, m/z 143, (M+1).
Name
1-Carbethoxy-4-ethylamino-3-methylpiperidine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][CH2:13][CH3:14])[CH:8]([CH3:15])[CH2:7]1)(OCC)=O>[OH-].[Na+]>[CH2:13]([NH:12][CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH:8]1[CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
1-Carbethoxy-4-ethylamino-3-methylpiperidine
Quantity
2.3 g
Type
reactant
Smiles
C(=O)(OCC)N1CC(C(CC1)NCC)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 120 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
120 h
Name
Type
product
Smiles
C(C)NC1C(CNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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